1-bromo-2,3,4,5,6-pentakis-phenylbenzene
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Overview
Description
1-bromo-2,3,4,5,6-pentakis-phenylbenzene is a complex organic compound characterized by a benzene ring substituted with five phenyl groups and one bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2,3,4,5,6-pentakis-phenylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-bromo-2,3,4,5,6-pentakis-phenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form quinones, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination, and aluminum chloride for Friedel-Crafts alkylation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and reduced aromatic compounds .
Scientific Research Applications
1-bromo-2,3,4,5,6-pentakis-phenylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 1-bromo-2,3,4,5,6-pentakis-phenylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and phenyl groups influence the electron density of the benzene ring, making it susceptible to attack by electrophiles. The molecular targets and pathways involved include interactions with nucleophiles and the formation of carbocation intermediates .
Comparison with Similar Compounds
Similar Compounds
1-bromo-2,3,4,5,6-pentamethylbenzene: Similar structure but with methyl groups instead of phenyl groups.
1-bromo-2,3,4,5,6-pentakis[4-(hexyloxy)phenylethynyl]benzene: Contains hexyloxy and phenylethynyl groups.
Uniqueness
1-bromo-2,3,4,5,6-pentakis-phenylbenzene is unique due to its high degree of substitution and the presence of multiple phenyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for studying aromatic substitution reactions and developing advanced materials .
Properties
Molecular Formula |
C36H25Br |
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Molecular Weight |
537.5 g/mol |
IUPAC Name |
1-bromo-2,3,4,5,6-pentakis-phenylbenzene |
InChI |
InChI=1S/C36H25Br/c37-36-34(29-22-12-4-13-23-29)32(27-18-8-2-9-19-27)31(26-16-6-1-7-17-26)33(28-20-10-3-11-21-28)35(36)30-24-14-5-15-25-30/h1-25H |
InChI Key |
RNRKGWPCKHAAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)Br)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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